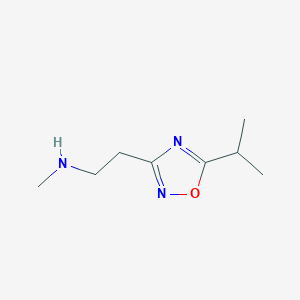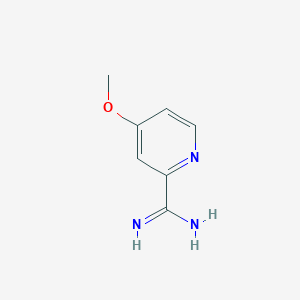
4-Methoxypicolinimidamide
Descripción general
Descripción
4-Methoxypicolinimidamide is a pyridyl carboxamidine ligand that has been demonstrated to enable nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides .
Physical And Chemical Properties Analysis
4-Methoxypicolinimidamide is a powder or solid substance. It is suitable for nickel reaction type cross couplings and can be used as a catalyst . Its melting point is between 174-176°C .Aplicaciones Científicas De Investigación
Antimicrobial Activities : Derivatives of picolinic acid, such as 4-methoxy-pyridine-2-carboxylic acid, have demonstrated significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. These compounds have also shown antifungal activities against yeast strains. The DNA interactions of these derivatives were analyzed through molecular docking simulations, indicating potential applications in antimicrobial therapies (Ö. Tamer et al., 2018).
Anticancer Properties : A related compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has been identified as a potent apoptosis inducer and an effective anticancer agent with high blood-brain barrier penetration. It showed efficacy in human breast and other mouse xenograft cancer models, suggesting potential use in cancer treatment (N. Sirisoma et al., 2009).
Synthesis and Metallation : The synthesis and metallation of 4-methoxypicolin- and 2-methoxyisonicotin-anilides have been explored for the regiospecific transformation of picolinic and isonicotinic acids into trisubstituted pyridines. This process has implications in the preparation of pyridones, which are important in various chemical syntheses (J. Epsztajn et al., 1989).
Drug Delivery Systems : Methoxy-modified kaolinite has been used as a carrier for high-capacity loading and controlled release of various molecules, such as herbicides and potentially drugs. The modification with a methoxy group enhances the interlayer space availability in kaolinite, which can be utilized for hosting guest molecules (Daoyong Tan et al., 2015).
α-Glucosidase Inhibition : Methoxy group substitution on certain compounds has shown considerable α-glucosidase inhibitory potential. This suggests potential applications in the treatment of diseases like diabetes, where α-glucosidase inhibition is a therapeutic strategy (E. Menteşe et al., 2020).
Propiedades
IUPAC Name |
4-methoxypyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-11-5-2-3-10-6(4-5)7(8)9/h2-4H,1H3,(H3,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTRTCUOCZLCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypicolinimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






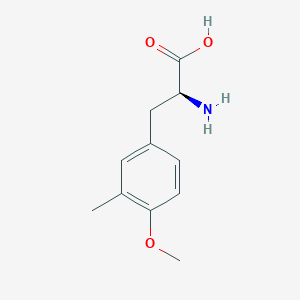

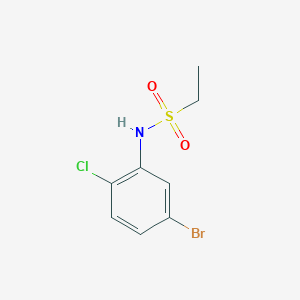
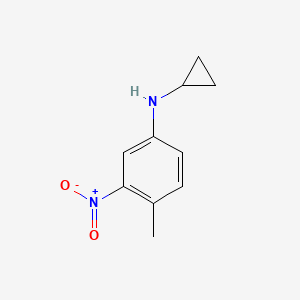
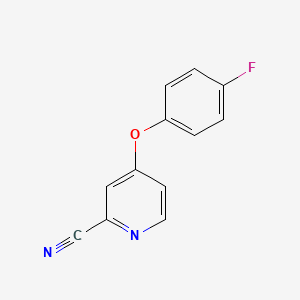

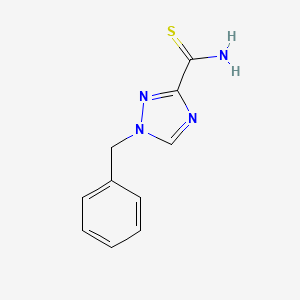


![N-[(quinolin-4-yl)methyl]cyclopentanamine](/img/structure/B7869481.png)
